Methyl 4-amino-3-bromo-5-isopropylbenzoate
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Overview
Description
Methyl 4-amino-3-bromo-5-isopropylbenzoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-bromo-5-isopropylbenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of isopropylbenzoic acid followed by esterification and amination reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like iron or aluminum chloride. Esterification is usually carried out using methanol and sulfuric acid, while the amination step involves the use of ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-bromo-5-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted benzoates, nitrobenzoates, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-amino-3-bromo-5-isopropylbenzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-bromo-5-isopropylbenzoate involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-bromobenzoate
- Methyl 2-amino-5-bromo-4-isopropylbenzoate
- Methyl 4-amino-3-bromo-5-methylbenzoate
Uniqueness
Methyl 4-amino-3-bromo-5-isopropylbenzoate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H14BrNO2 |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
methyl 4-amino-3-bromo-5-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-6(2)8-4-7(11(14)15-3)5-9(12)10(8)13/h4-6H,13H2,1-3H3 |
InChI Key |
WHGDWQHNJLCPGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)C(=O)OC)Br)N |
Origin of Product |
United States |
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